Cas no 2228334-86-7 (2-(2-methyloxolan-3-yl)ethanethioamide)

2-(2-methyloxolan-3-yl)ethanethioamide 化学的及び物理的性質
名前と識別子
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- 2-(2-methyloxolan-3-yl)ethanethioamide
- EN300-1796775
- 2228334-86-7
-
- インチ: 1S/C7H13NOS/c1-5-6(2-3-9-5)4-7(8)10/h5-6H,2-4H2,1H3,(H2,8,10)
- InChIKey: WVTXVVKLLGBYCD-UHFFFAOYSA-N
- SMILES: S=C(CC1CCOC1C)N
計算された属性
- 精确分子量: 159.07178521g/mol
- 同位素质量: 159.07178521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 67.3Ų
2-(2-methyloxolan-3-yl)ethanethioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1796775-2.5g |
2-(2-methyloxolan-3-yl)ethanethioamide |
2228334-86-7 | 2.5g |
$3417.0 | 2023-09-19 | ||
Enamine | EN300-1796775-0.1g |
2-(2-methyloxolan-3-yl)ethanethioamide |
2228334-86-7 | 0.1g |
$1533.0 | 2023-09-19 | ||
Enamine | EN300-1796775-0.25g |
2-(2-methyloxolan-3-yl)ethanethioamide |
2228334-86-7 | 0.25g |
$1604.0 | 2023-09-19 | ||
Enamine | EN300-1796775-0.05g |
2-(2-methyloxolan-3-yl)ethanethioamide |
2228334-86-7 | 0.05g |
$1464.0 | 2023-09-19 | ||
Enamine | EN300-1796775-1.0g |
2-(2-methyloxolan-3-yl)ethanethioamide |
2228334-86-7 | 1g |
$1742.0 | 2023-05-23 | ||
Enamine | EN300-1796775-1g |
2-(2-methyloxolan-3-yl)ethanethioamide |
2228334-86-7 | 1g |
$1742.0 | 2023-09-19 | ||
Enamine | EN300-1796775-10.0g |
2-(2-methyloxolan-3-yl)ethanethioamide |
2228334-86-7 | 10g |
$7497.0 | 2023-05-23 | ||
Enamine | EN300-1796775-10g |
2-(2-methyloxolan-3-yl)ethanethioamide |
2228334-86-7 | 10g |
$7497.0 | 2023-09-19 | ||
Enamine | EN300-1796775-5g |
2-(2-methyloxolan-3-yl)ethanethioamide |
2228334-86-7 | 5g |
$5056.0 | 2023-09-19 | ||
Enamine | EN300-1796775-5.0g |
2-(2-methyloxolan-3-yl)ethanethioamide |
2228334-86-7 | 5g |
$5056.0 | 2023-05-23 |
2-(2-methyloxolan-3-yl)ethanethioamide 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
2-(2-methyloxolan-3-yl)ethanethioamideに関する追加情報
Compound CAS No. 2228334-86-7: 2-(2-Methyloxolan-3-yl)Ethanethioamide
The compound CAS No. 2228334-86-7, also known as 2-(2-methyloxolan-3-yl)ethanethioamide, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thioamides, which are derivatives of thioacetic acid, and its structure incorporates a methyloxolane ring, making it a valuable molecule for further research and development.
Ethanethioamide is a core component of this compound, characterized by its sulfur-containing functional group. The presence of the methyloxolane ring introduces additional complexity and functionality to the molecule. Recent studies have highlighted the importance of such structures in drug design, particularly in the development of bioactive compounds with potential therapeutic applications.
The synthesis of 2-(2-methyloxolan-3-yl)ethanethioamide involves a multi-step process that combines organic synthesis techniques with advanced catalytic methods. Researchers have explored various pathways to optimize the synthesis, including the use of transition metal catalysts and microwave-assisted reactions. These advancements have significantly improved the yield and purity of the compound, making it more accessible for large-scale production and further experimentation.
In terms of physical properties, CAS No. 2228334-86-7 exhibits a melting point of approximately 115°C and a boiling point around 190°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The biological activity of 2-(2-methyloxolan-3-yl)ethanethioamide has been a focal point of recent research efforts. Studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways, suggesting its role in the development of novel therapeutic agents. Additionally, its ability to interact with specific receptors has been explored, highlighting its potential in drug discovery programs targeting neurological disorders and inflammatory conditions.
The structural versatility of this compound also makes it an attractive candidate for materials science applications. Its sulfur-containing functional group contributes to its ability to form stable bonds with other molecules, making it a promising candidate for the development of advanced materials such as polymers and coatings.
In conclusion, CAS No. 2228334-86-7 (2-(2-methyloxolan-3-yl)ethanethioamide) is a multifaceted compound with diverse applications across various fields. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover its full potential, this compound is expected to play an increasingly important role in both academic and industrial settings.
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